4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine
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Overview
Description
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine is a chemical compound with the molecular formula C12H25NO3. It is a piperidine derivative characterized by the presence of a 2-(2-(2-methoxyethoxy)ethoxy)ethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine typically involves the reaction of piperidine with 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)morpholine
- 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)pyrrolidine
- 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)azepane
Uniqueness
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the piperidine ring and the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group provides a balance of hydrophilicity and lipophilicity, making it a versatile intermediate for various applications.
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKCOHZEHZJMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220178-01-7 |
Source
|
Record name | 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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